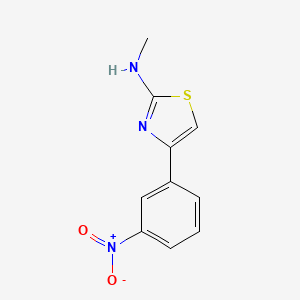![molecular formula C10H8N2O2S B2879219 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester CAS No. 72234-59-4](/img/structure/B2879219.png)
5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is a derivative of thiadiazole . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves several steps . For instance, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid on the 1H NMR spectra possessed the following characteristic signals: The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm .Chemical Reactions Analysis
The chemical reactions of thiadiazole derivatives can lead to a variety of products . For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate led to hydrazinolysis of the ester group without cleavage of the 1,2,3-thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by various factors . For example, the lipophilicity of nipecotic acid was improved by attaching some lipophilic anchors like thiadiazole and substituted aryl acid derivatives .Scientific Research Applications
Antimicrobial Activity
5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester: and its derivatives have been studied for their potential antimicrobial properties. These compounds have shown significant activity against Gram-positive bacteria , which is crucial given the rising concern over antibiotic resistance . The structure-activity relationship of these derivatives can be further explored to enhance their efficacy as antimicrobial agents.
Organic Synthesis
This compound serves as a key intermediate in organic synthesis. Its versatile framework allows for the creation of various novel compounds with potential biological activities. Researchers have utilized it to synthesize a range of derivatives, which are then screened for various biological activities .
Lipophilicity Studies
The lipophilicity of thiadiazole derivatives is an important parameter that affects their biological activity and pharmacokinetics. Studies have been conducted to understand the lipophilicity of these compounds, which is essential for their development as therapeutic agents .
Inhibitors of Xanthine Oxidase
Derivatives of thiadiazole have been evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This is particularly relevant in the treatment of conditions like gout, where xanthine oxidase inhibitors can reduce uric acid levels .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. By modifying the core structure, researchers aim to develop compounds that can effectively reduce inflammation, which is a common pathway in many diseases .
Cancer Research
Thiadiazole derivatives are being investigated for their anticancer properties. The ability of these compounds to interfere with various cellular processes makes them promising candidates for cancer therapy. Further research is needed to identify the mechanisms by which they exert their effects and to optimize their anticancer activity .
Mechanism of Action
Target of Action
Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
For instance, some thiadiazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Pharmacokinetics
The compound has a predicted density of 1306±006 g/cm3 , which may influence its distribution and bioavailability in the body.
Result of Action
Based on the antimicrobial activity of similar compounds , it’s plausible that it may lead to the inhibition or death of certain bacteria.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and therefore the bioavailability of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-phenylthiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-9(15-12-11-8)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNHAAAKQDMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

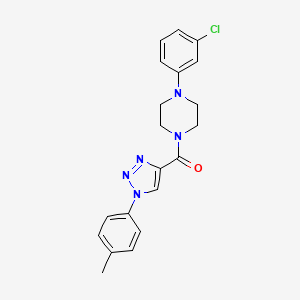

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
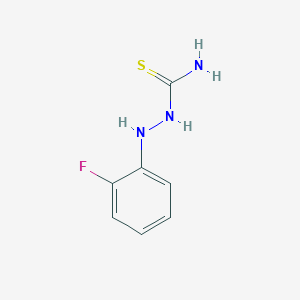
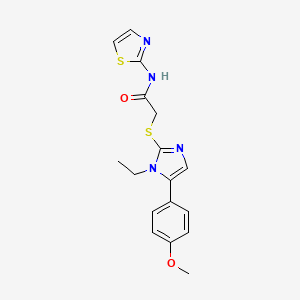
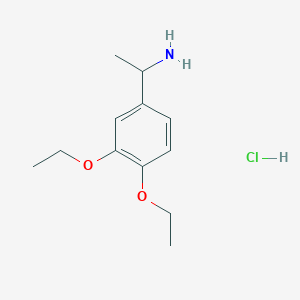

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
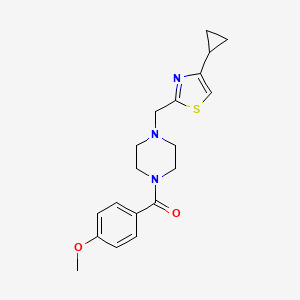
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
